![molecular formula C23H22N4O2 B2493339 5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-80-0](/img/structure/B2493339.png)
5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from simple, commercially available substrates. For example, Grošelj et al. (2015) described the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, showcasing the process's complexity and the steps involved in obtaining such compounds (Grošelj et al., 2015).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are standard techniques for determining the molecular structure of synthesized compounds. Wang et al. (2017) presented X-ray powder diffraction data for a structurally similar compound, emphasizing the importance of these techniques in confirming molecular geometry and electronic structure (Wang et al., 2017).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with amines, alcohols, and acids, leading to various derivatives with potential biological activities. For instance, Svete et al. (2004) explored the transformation of related pyrazolo[4,3-c]pyridine compounds with N-nucleophiles, highlighting the chemical versatility and potential for further modification of these molecules (Svete et al., 2004).
Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been actively researched for their synthesis and potential biological activities. For instance, Kumar and Mashelker (2007) synthesized compounds that were expected to show hypertensive activity, suggesting possible medical applications (N. Kumar & Uday C. Mashelker, 2007). Additionally, Samala et al. (2013) developed derivatives as inhibitors for Mycobacterium tuberculosis, indicating potential in treating bacterial infections (Ganesh Samala et al., 2013).
Anticancer and Anti-Inflammatory Properties
Research by Rahmouni et al. (2016) highlights the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in cancer treatment and inflammation control (A. Rahmouni et al., 2016).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, such as those by Wang et al. (2017), provide insights into the compound's properties, which is crucial for understanding its applications in drug development and material science (Qing Wang et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-16-10-8-9-13-20(16)24-22(28)18-14-26(4-2)15-19-21(18)25-27(23(19)29)17-11-6-5-7-12-17/h5-15H,3-4H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFCKBABJJUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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